フェルチニン

概要

説明

Ferutinin is a naturally occurring plant-derived compound that has been studied for its potential therapeutic benefits. Ferutinin is a non-toxic, non-steroidal anti-inflammatory drug (NSAID) with a unique mechanism of action that is distinct from other NSAIDs. This compound has been studied for its potential to treat a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition, ferutinin has been studied for its potential to reduce oxidative stress and its ability to modulate the immune system. In

科学的研究の応用

抗酸化作用

フェルチニンは、細胞を酸化ストレスによる損傷から保護する上で重要な、顕著な抗酸化特性を示します。 この作用は、神経変性疾患、心血管疾患、特定の種類の癌など、酸化ストレスが重要な役割を果たす様々な疾患の予防に役立ちます .

植物エストロゲン活性

天然の植物エストロゲンとして、フェルチニンは体内でエストロゲンの作用を模倣することができます。この特性は、閉経症状、骨粗鬆症、およびエストロゲン欠乏に関連するその他の状態の治療に特に役立ちます。 重要なことに、フェルチニンの植物エストロゲン調節は、エストロゲン療法に関連する典型的な副作用を欠いています .

抗炎症作用

フェルチニンの抗炎症作用は、炎症性疾患に対する潜在的な治療薬としての可能性を示しています。 フェルチニンは、炎症性経路を調節することにより、関節炎や炎症性腸疾患などの慢性炎症性疾患の治療に役立つ可能性があります .

抗増殖および細胞毒性

フェルチニンは、特に癌細胞に対して、抗増殖および細胞毒性効果を示すことが示されています。これは、用量依存的かつ細胞依存的な方法で細胞死を誘導し、抗癌剤としての可能性を示唆しています。 この応用は、新しい癌治療法の開発において重要です .

心保護

最近の研究では、ドキソルビシンなどの化学療法薬によって誘発される心毒性に対するフェルチニンの保護的な役割が調査されています。 フェルチニンの抗酸化作用は、心筋障害を軽減するのに役立ち、癌治療の心臓副作用を軽減するための有望な手段を提供します .

細胞周期調節

フェルチニンは、細胞増殖と癌の発達における基本的なプロセスである細胞周期を調節する能力について評価されています。 フェルチニンは細胞周期に影響を与えることにより、異常な細胞増殖を制御し、癌の進行を防ぐために使用できる可能性があります .

作用機序

Target of Action

Ferutinin, a terpenoid isolated from the plant Ferula tenuisecta , primarily targets the mitochondrial membrane and estrogen receptors ERα and ERβ . It increases the permeability of artificial and cellular membranes to Ca2+ ions , leading to apoptotic cell death in various cell lines in a mitochondria-dependent manner . It also acts as an agonist to estrogen receptor ERα and both an agonist and antagonist to estrogen ERβ-receptor .

Mode of Action

Ferutinin interacts with its targets in a dose-dependent manner . At concentrations of 5–27 µM, it decreases state 3 respiration and the acceptor control ratio . Alone, it dose-dependently dissipates membrane potential . In the presence of Ca2+ ions, it induces considerable depolarization of the inner mitochondrial membrane and permeability transition pore formation .

Biochemical Pathways

Ferutinin affects several biochemical pathways. It stimulates mitochondrial membrane Ca2+ permeability , which leads to membrane depolarization, permeability transition pore formation, and respiration uncoupling . It also induces the expression of the transcription factor Kruppel-like factor 2 (KLF2) and autophagy-related molecules .

Pharmacokinetics

It is known that the compound’s effects are dose-dependent .

Result of Action

The action of Ferutinin results in a variety of molecular and cellular effects. It produces apoptotic cell death in different cell lines in a mitochondria-dependent manner . It also stimulates osteoblast differentiation via induction of KLF2-mediated autophagy/mitophagy .

Action Environment

The action of Ferutinin can be influenced by environmental factors. For instance, the presence of a solvent in the membrane can affect the formation of complexes between Ferutinin and Ca2+ ions . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Ferutinin.

Safety and Hazards

The safety data sheet of Ferutinin suggests that it should be used only for research and development use by, or directly under the supervision of, a technically qualified individual . It recommends the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

将来の方向性

生化学分析

Biochemical Properties

Ferutinin shows strong agonist property for nuclear estrogen receptor alpha (ERα) . It interacts with these receptors on bone cells, influencing bone mass either directly or indirectly by influencing calcium regulatory hormones and cytokines .

Cellular Effects

Ferutinin has been shown to have significant effects on bone cells, particularly osteoblasts and osteoclasts, which are estrogen-receptive cells . It influences cell function by maintaining a balance between the activity of these cells, thus preventing bone loss caused by estrogen deficiency .

Molecular Mechanism

The molecular mechanism of action of Ferutinin involves binding to the estrogen receptors on bone cells . This binding influences the activity of these cells, leading to a balance between bone resorption and bone formation .

Temporal Effects in Laboratory Settings

In laboratory settings, Ferutinin has been shown to prevent osteoporosis caused by severe estrogen deficiency in ovariectomized rats . The effects of Ferutinin on bone mass were found to be similar to, and in some cases even stronger than, those of estradiol benzoate .

Dosage Effects in Animal Models

Different doses of Ferutinin have been studied in ovariectomized rats . It was found that a dose of 2 mg/kg was more effective than lower doses in preventing bone loss caused by estrogen deficiency .

Metabolic Pathways

Ferutinin is involved in the metabolic pathways related to bone mass regulation . It interacts with estrogen receptors on bone cells, influencing the balance between bone resorption and bone formation .

特性

IUPAC Name |

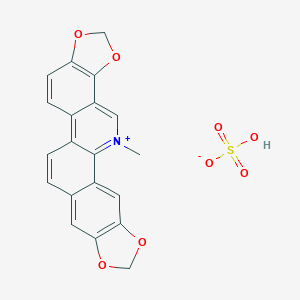

[(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHNJQMYORNJI-YUVXSKOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961947 | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41743-44-6 | |

| Record name | Ferutinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxy-6-(4-oxybezoyloxy)dauc-8,9-en | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6,8a-dimethyl-3-(propan-2-yl)-1,2,3,3a,4,5,8,8a-octahydroazulen-4-yl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Ferutinin?

A1: Ferutinin exhibits a multifaceted mechanism of action, interacting with various biological targets. One prominent mechanism involves its interaction with estrogen receptors (ERs), particularly ERα. [, ] Ferutinin acts as an agonist at ERα, mimicking the effects of estrogen. [, , , , ] It also displays Ca2+ ionophoretic properties, facilitating calcium influx into cells, which can trigger downstream signaling pathways. [, ]

Q2: How does Ferutinin affect bone metabolism?

A2: Ferutinin demonstrates promising effects on bone metabolism, particularly in the context of osteoporosis. Studies using ovariectomized rat models, a common model for postmenopausal osteoporosis, have shown that Ferutinin administration can prevent and even recover bone loss. [, ] These effects are attributed, at least in part, to its estrogenic activity, mimicking the bone-protective effects of estrogen. [, ]

Q3: Does Ferutinin induce apoptosis?

A3: Yes, Ferutinin has been shown to induce apoptosis in various cell types, including cancer cells and human red blood cells (erythrocytes). [, , ] In erythrocytes, Ferutinin triggers a process known as eryptosis/erythroptosis, characterized by membrane permeabilization, calcium influx, and caspase-3 activation. [] While calcium influx plays a role, it is not the sole mediator of Ferutinin-induced eryptosis. []

Q4: How does Ferutinin interact with mitochondria?

A4: Ferutinin demonstrates interesting interactions with mitochondria. While it can induce mitochondrial permeability transition pore (mPTP) opening in cardiomyocytes, this effect is not dependent on cyclophilin D (CypD), a key regulator of mPTP opening. [] Ferutinin's ionophoric properties allow it to transport calcium into mitochondria, potentially contributing to mPTP opening. [, ] Additionally, Ferutinin exhibits protonophoric-like properties at low concentrations, lowering the mitochondrial membrane potential and affecting oxidative phosphorylation. []

Q5: What is the molecular formula and weight of Ferutinin?

A5: Ferutinin has the molecular formula C22H30O4 and a molecular weight of 358.47 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize Ferutinin?

A6: Various spectroscopic techniques are employed to characterize Ferutinin, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). NMR provides insights into the compound's structure and conformation. [] IR spectroscopy helps identify functional groups and their interactions. [] MS is used to determine the molecular weight and fragmentation patterns. [, ]

Q7: What is known about the stability of Ferutinin?

A7: Ferutinin exhibits varying stability depending on the environmental conditions. It degrades relatively slowly at physiological pH (7.4) compared to acidic or basic conditions. [] Importantly, Ferutinin demonstrates good stability in human plasma, attributed to its binding to human serum albumin (HSA). [] This binding also influences the interaction of HSA with other molecules like bilirubin. []

Q8: Are there any formulation strategies to improve Ferutinin's stability or bioavailability?

A8: While specific formulation strategies for Ferutinin have not been extensively reported in the provided research, its stability in human plasma due to HSA binding suggests a potential avenue for exploration. [] Formulations that enhance or mimic this interaction could improve its stability and bioavailability. Further research is needed to investigate and optimize delivery systems for Ferutinin.

Q9: Do modifications to the acyl moiety of Ferutinin influence its activity?

A9: Yes, modifications to the acyl moiety of Ferutinin play a crucial role in its activity. The presence of a p-hydroxybenzoyl group is essential for estrogenic activity in yeast screens. [] Homologation or vinylation of this group diminishes activity, as does methylation of the p-hydroxyl substituent or the introduction of oxygen functions on adjacent carbons. [] These findings highlight the specific structural requirements for Ferutinin's interaction with estrogen receptors.

Q10: What cell-based assays are used to study Ferutinin's activity?

A10: Researchers utilize various cell-based assays to investigate Ferutinin's effects. These include the MTT assay, which measures cell viability and proliferation, [, , , , ] and the comet assay, which assesses DNA damage. [] Additionally, flow cytometry is used to analyze cell cycle progression and apoptosis, [, ] while fluorescence microscopy helps visualize cellular changes. []

Q11: What are the potential applications of Ferutinin based on its in vitro and in vivo activities?

A11: Ferutinin's diverse biological activities suggest several potential applications:

- Osteoporosis treatment: Its estrogenic properties and positive effects on bone metabolism in ovariectomized rat models make it a potential therapeutic candidate for preventing and treating osteoporosis. [, ]

- Anticancer agent: Ferutinin exhibits cytotoxic and apoptosis-inducing effects on various cancer cell lines, including breast, bladder, and colon cancer cells, suggesting its potential as an anticancer agent. [, , ]

- Antimicrobial agent: Ferutinin and some of its analogues demonstrate antibacterial and antifungal activity against a range of microorganisms, highlighting their potential as antimicrobial agents. [, , ]

- Anti-inflammatory agent: Some studies suggest that Ferutinin possesses anti-inflammatory properties, although further research is needed to fully elucidate its mechanisms and potential in this area. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

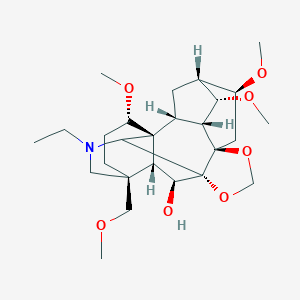

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)